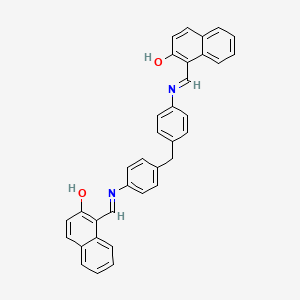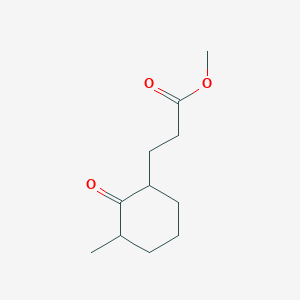
1-Benzyl-3-cinnamoyl-2-thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-3-cinnamoyl-2-thiourea is an organic compound with the molecular formula C17H16N2OS and a molecular weight of 296.394 g/mol . This compound belongs to the class of thioureas, which are known for their diverse chemical properties and applications in various fields such as chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 1-Benzyl-3-cinnamoyl-2-thiourea typically involves the condensation of benzylamine with cinnamoyl isothiocyanate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions . The product is then purified by recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1-Benzyl-3-cinnamoyl-2-thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives using reducing agents like lithium aluminum hydride.
Common reagents and conditions for these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Benzyl-3-cinnamoyl-2-thiourea has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-Benzyl-3-cinnamoyl-2-thiourea involves its interaction with biological molecules. It can bind to metal ions, forming stable complexes that inhibit the activity of certain enzymes. The compound also interacts with cellular membranes, disrupting their integrity and leading to cell death . Molecular targets include enzymes involved in metabolic pathways and structural proteins in cell membranes.
Comparación Con Compuestos Similares
1-Benzyl-3-cinnamoyl-2-thiourea can be compared with other thiourea derivatives such as:
1-Benzyl-2-thiourea: Similar structure but lacks the cinnamoyl group, resulting in different chemical properties and biological activities.
1-Cinnamoyl-3-(4-hydroxyphenyl)-2-thiourea:
1-Benzoyl-3-phenyl-2-thiourea: Has a benzoyl group instead of a cinnamoyl group, leading to variations in its chemical behavior and uses.
The uniqueness of this compound lies in its specific combination of benzyl and cinnamoyl groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
78374-90-0 |
|---|---|
Fórmula molecular |
C17H16N2OS |
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
(E)-N-(benzylcarbamothioyl)-3-phenylprop-2-enamide |
InChI |
InChI=1S/C17H16N2OS/c20-16(12-11-14-7-3-1-4-8-14)19-17(21)18-13-15-9-5-2-6-10-15/h1-12H,13H2,(H2,18,19,20,21)/b12-11+ |
Clave InChI |
NGODYGDCMXDGFI-VAWYXSNFSA-N |
SMILES isomérico |
C1=CC=C(C=C1)CNC(=S)NC(=O)/C=C/C2=CC=CC=C2 |
SMILES canónico |
C1=CC=C(C=C1)CNC(=S)NC(=O)C=CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[(3,4-Dimethoxybenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B11958775.png)


methanol](/img/structure/B11958812.png)




![N'-[(E)-(2-fluorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11958832.png)
